8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Overview
Description
8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione is a useful research compound. Its molecular formula is C7H7BrN4O2 and its molecular weight is 259.06 g/mol. The purity is usually 95%.
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Biological Activity
8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 15371-15-0), also known as 8-bromotheobromine, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 259.06 g/mol. Its unique structure and substituents suggest various pharmacological applications, particularly in anticancer and neuropharmacological contexts.
Property | Value |
---|---|
Molecular Formula | C₇H₇BrN₄O₂ |
Molecular Weight | 259.06 g/mol |
Density | 2.07 g/cm³ |
LogP | 0.22 |
Purity | ≥ 95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study published in August 2023 evaluated the compound's efficacy against melanoma and breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound, particularly its interaction with dopamine receptors:
- Dopamine Receptor Affinity : A study indicated that derivatives based on the xanthine core showed moderate affinity for D1 and D2 dopamine receptors. The most potent compound demonstrated a Ki value of approximately 4.39 µM for D2 receptors, indicating potential for neurodegenerative disease treatment .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Phosphodiesterases (PDEs) : The compound has shown inhibitory action on PDEs, which play a critical role in cellular signaling pathways related to cancer proliferation and neurodegeneration.
- Receptor Modulation : Its interaction with dopamine receptors suggests a role in modulating neurotransmitter activity, which could benefit conditions like Parkinson's disease.
Case Study 1: Anticancer Activity
A recent publication investigated the synthesis and biological evaluation of several derivatives of this compound. The study found that modifications at specific positions significantly enhanced anticancer activity against human cancer cell lines .
Case Study 2: Neuropharmacological Applications
Another study focused on hybrid molecules incorporating the purine structure aimed at treating neurodegenerative diseases. These compounds were assessed for their ability to cross the blood-brain barrier and interact with dopamine receptors effectively .
Properties
IUPAC Name |
8-bromo-3,7-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCGRDZSZWDOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351521 | |
Record name | 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15371-15-0 | |
Record name | 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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